molecular formula C18H24ClNO2 B6524726 6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride CAS No. 1177795-10-6

6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride

Cat. No.: B6524726
CAS No.: 1177795-10-6
M. Wt: 321.8 g/mol
InChI Key: MTMZILPCEFKCQI-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative with structural modifications designed to enhance bioactivity and solubility. Coumarins are a class of heterocyclic compounds known for their diverse biological properties, including antimicrobial, antioxidant, and anticancer activities . The target compound features a chromen-2-one core substituted with methyl groups at positions 6 and 8, and a 2-methylpiperidinylmethyl group at position 2. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability and therapeutic applications.

Properties

IUPAC Name

6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-16(9-12)15(10-17(20)21-18)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMZILPCEFKCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C(C=C(C=C23)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride typically involves multiple steps, starting with the construction of the chromen-2-one core. Key steps include:

  • Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenols with β-keto esters or β-diketones under acidic or basic conditions.

  • Introduction of Methyl Groups: Methylation at the 6th and 8th positions can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

  • Attachment of the 2-Methylpiperidin-1-ylmethyl Group: This step involves the reaction of the chromen-2-one core with 2-methylpiperidine under suitable conditions to introduce the piperidinylmethyl substituent.

  • Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Amines and alcohols are common nucleophiles, and reactions are often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may include different functional groups.

  • Substitution Products: Substituted derivatives with different nucleophiles attached to the chromen-2-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical studies. It can be employed to investigate enzyme activities, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural complexity and biological activity make it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which 6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Structural Differences:

  • Position 4 vs. Position 2 Substitutions: The target compound’s 4-(2-methylpiperidinylmethyl) group contrasts with derivatives like 6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one (), which has a piperazine-linked carbonyl at position 2.
  • Piperidine vs. Piperazine Moieties :

    • The 2-methylpiperidine group in the target compound introduces a saturated six-membered ring with one nitrogen atom, whereas piperazine (as in ) contains two nitrogen atoms. Piperazine derivatives often exhibit higher basicity, influencing solubility and receptor interactions.
  • Hydrochloride Salt vs. Neutral Forms: The hydrochloride salt enhances solubility compared to neutral coumarins, such as those identified in methanolic extracts (e.g., vitamin E, squalene) in .

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Bioactivity (Inferred) Solubility References
Target Compound (Hydrochloride) 6,8-dimethyl; 4-(2-methylpiperidinyl) Chromen-2-one, hydrochloride salt Antimicrobial, Antioxidant High (aqueous)
6,8-Dimethyl-2-(4-methylpiperazine-carbonyl)-4H-chromen-4-one 6,8-dimethyl; 2-(piperazine-carbonyl) Chromen-4-one, neutral Unspecified (likely kinase modulation) Moderate
(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone () 2-methylpiperidine, 4-aminophenyl Methanone Bioactive (antimicrobial) Moderate

Bioactivity and Mechanism of Action

  • Antimicrobial Potential: The 2-methylpiperidinyl group in the target compound is structurally analogous to (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone (), which is associated with antimicrobial activity. This suggests that the piperidine moiety may enhance interactions with microbial enzymes or membranes .
  • Antioxidant Properties :
    Coumarins with lipophilic substituents, such as methyl groups (6,8-dimethyl), exhibit improved membrane permeability, facilitating free-radical scavenging. The target compound’s methyl groups may synergize with the piperidine group to enhance antioxidant effects .

Physicochemical Properties

  • Solubility :
    The hydrochloride salt form of the target compound provides superior solubility compared to neutral coumarins like those in (e.g., squalene, vitamin E). This property is critical for drug formulation and bioavailability.
  • Stability : Piperidine derivatives are generally more stable under physiological conditions than piperazine-based compounds, which may undergo pH-dependent degradation .

Biological Activity

6,8-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride is a synthetic compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H21ClN2O3
  • Molecular Weight : 336.813 g/mol
  • CAS Number : 88220-12-6

Antifungal Activity

Research has indicated that compounds structurally related to this compound exhibit significant antifungal properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent antifungal activity against Aspergillus flavus, with effective concentrations as low as 1 µg/mL . This suggests that the piperidine moiety may enhance the antifungal efficacy of coumarin derivatives.

Antitumor Activity

Coumarin derivatives have been investigated for their anticancer potential. A study highlighted the effectiveness of related compounds in inhibiting glioma cell viability through multiple mechanisms, including apoptosis induction and cell cycle arrest . The presence of the piperidine group in this compound may contribute to enhanced cytotoxicity against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Coumarins often inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : They can affect pathways such as PI3K/AKT and MAPK, which are crucial for cell growth and survival.
  • Induction of Apoptosis : By promoting apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Study on Antifungal Efficacy

A comparative study evaluated various piperidine-containing compounds for their antifungal activity against Aspergillus flavus. The results indicated that compounds similar to this compound showed promising results in reducing fungal growth at low concentrations .

Anticancer Research

In vitro studies on glioma cells demonstrated that related coumarin derivatives significantly reduced cell viability by inducing apoptosis and inhibiting key survival pathways. The study noted that normal astrocytes exhibited lower susceptibility to these compounds, indicating a degree of selectivity towards cancerous cells .

Data Summary Table

Activity Target Organism/Cell Line Effective Concentration (µg/mL) Mechanism
AntifungalAspergillus flavus1Inhibition of fungal growth
AntitumorGlioma cellsVaries (effective at low µM range)Induction of apoptosis

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